molecular formula C8H10ClN3OS B1624084 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 878668-04-3

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B1624084
CAS No.: 878668-04-3
M. Wt: 231.7 g/mol
InChI Key: JTFYPGWANGGREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with the molecular formula C8H10ClN3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-cyclobutyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group and chloroacetamide moiety differentiate it from other thiadiazole derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5H,1-4H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFYPGWANGGREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424593
Record name 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878668-04-3
Record name 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.